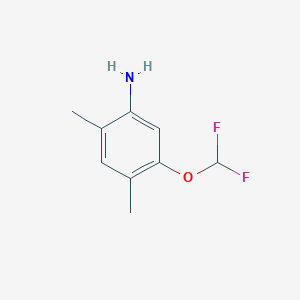
5-(Difluoromethoxy)-2,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethoxy)-2,4-dimethylaniline is an organic compound characterized by the presence of a difluoromethoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the etherification of an appropriate precursor, followed by nitrification, hydrolysis, and reduction steps . The reaction conditions often require the use of specific reagents such as sodium hydroxide and freon-11 .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to ensure high yield and purity. The process typically includes steps such as etherification, nitrification, hydrolysis, and reduction, optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-2,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
5-(Difluoromethoxy)-2,4-dimethylaniline has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-2,4-dimethylaniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethoxy Compounds: These compounds have a trifluoromethoxy group instead of a difluoromethoxy group and exhibit different chemical properties and reactivity.
Fluorinated Anilines: Compounds with single fluorine atoms or other fluorinated groups attached to the aniline ring.
Uniqueness
5-(Difluoromethoxy)-2,4-dimethylaniline is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased stability and reactivity compared to non-fluorinated analogs. This makes it a valuable compound in various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
5-(difluoromethoxy)-2,4-dimethylaniline |
InChI |
InChI=1S/C9H11F2NO/c1-5-3-6(2)8(4-7(5)12)13-9(10)11/h3-4,9H,12H2,1-2H3 |
InChI Key |
ISRQNOJXXZJUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)OC(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)
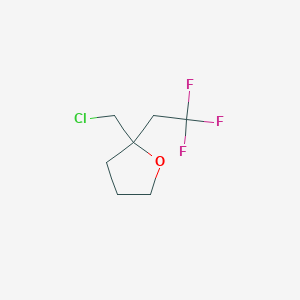
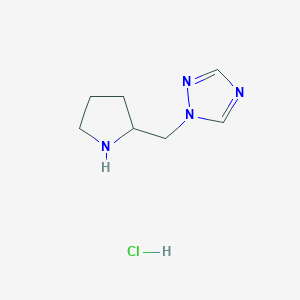

![2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13197200.png)
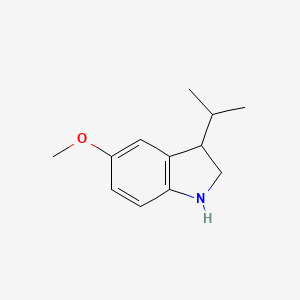
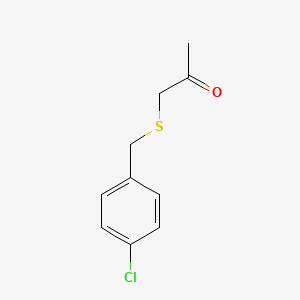
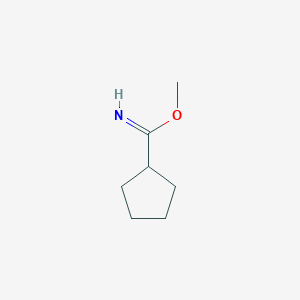
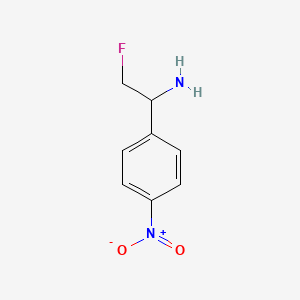
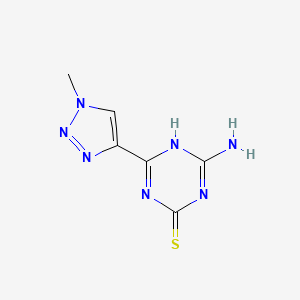
![2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13197231.png)
![({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13197233.png)


